3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine
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Overview
Description
3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl-substituted pyridine, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine: Unique due to its combination of cyclopropyl, trifluoromethyl, and pyridazine moieties.
Other Pyridazine Derivatives: Compounds like 3,6-diphenylpyridazine and 3,6-dimethylpyridazine share the pyridazine core but differ in their substituents.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N5O/c21-20(22,23)17-5-3-13(7-24-17)19(29)28-10-14-8-27(9-15(14)11-28)18-6-4-16(25-26-18)12-1-2-12/h3-7,12,14-15H,1-2,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCZMTCMOOULQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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